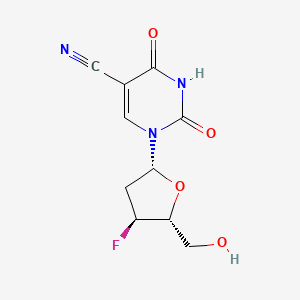

Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro-

Description

General Principles of Nucleoside Analog Design and Biological Relevance

Nucleoside analogs are synthetic compounds designed to mimic natural nucleosides, the fundamental building blocks of DNA and RNA. nih.gov A natural nucleoside consists of a nitrogenous base (like uracil) linked to a sugar, typically deoxyribose or ribose. nih.gov Nucleoside analogs feature deliberate chemical alterations to either the base or the sugar moiety. nih.govnih.gov These modifications are the cornerstone of their design and are intended to impart specific biological activities. nih.gov

The primary goal in designing these analogs is to create molecules that can be recognized and processed by cellular or viral enzymes, particularly polymerases, but which ultimately disrupt normal biological processes. nih.gov A common mechanism of action is chain termination. nih.gov Once a nucleoside analog is taken up by a cell, it is typically phosphorylated by cellular kinases to its active triphosphate form. In this state, it can be incorporated into a growing DNA or RNA strand by a polymerase. However, because the analog lacks the essential 3'-hydroxyl (-OH) group necessary for forming the next phosphodiester bond, the elongation of the nucleic acid chain is halted. nih.gov

This ability to be selectively incorporated by viral enzymes over host cell polymerases leads to selective toxicity, a crucial attribute for antiviral agents. nih.gov By targeting viral replication processes, these drugs can be highly effective while minimizing harm to the host's cells. nih.gov Nucleoside analogs are a major class of therapeutic agents, widely used in the treatment of viral infections and cancer.

Historical Context and Evolution of Fluorinated and Cyano-Substituted Nucleoside Research

The field of nucleoside analog research has a rich history marked by key discoveries that have guided modern drug design. Early modifications focused on the sugar scaffold, leading to the development of 2',3'-dideoxynucleosides, which were foundational to the "chain terminator" concept in antiviral therapy. nih.gov

Fluorinated Nucleosides: The introduction of fluorine into nucleoside structures has been a particularly fruitful strategy. Fluorine is the most electronegative element and is similar in size to a hydrogen atom, yet it can mimic the electronegativity of a hydroxyl group. nih.gov This substitution can have profound effects on the molecule's properties. For instance, adding a fluorine atom, particularly at the 2' or 3' position of the sugar ring, can "lock" the sugar into a specific conformation, which can enhance its recognition by viral enzymes. nih.gov Furthermore, fluorination often increases the metabolic stability of the nucleoside by making the glycosidic bond—the link between the sugar and the base—more resistant to enzymatic cleavage. nih.gov The development of the anticancer drug 5-fluorouracil (B62378) was a landmark achievement that spurred extensive research into other fluorinated nucleosides. A key example of a related compound is 3'-fluoro-2',3'-dideoxyuridine (FddUrd), which has demonstrated potent anti-HIV activity.

Cyano-Substituted Nucleosides: The cyano group (-C≡N) is another modification that has been explored by medicinal chemists. The introduction of a cyano group, either on the sugar ring or the nucleobase, can significantly alter the compound's electronic properties and biological activity. Research has shown that certain cyano-substituted nucleosides exhibit potent antiviral and anticancer properties. For example, the substitution of a cyano group at the 1'-position of some nucleoside analogs was found to confer broad-spectrum antiviral activity. In other contexts, a 5-cyano group on a pyridone base (an analog of a natural nucleobase) was used to modulate the molecule's electronic properties to enhance its function as part of an expanded genetic alphabet.

The compound Uridine (B1682114), 5-cyano-2',3'-dideoxy-3'-fluoro- combines these strategic modifications: a 2',3'-dideoxy scaffold for chain termination, a 3'-fluoro group for conformational locking and stability, and a 5-cyano group on the uracil (B121893) base to modulate its properties. While no direct research on this specific combination exists, studies on analogs with similar features provide a strong basis for predicting its potential as a bioactive molecule.

Research Findings on Structurally Related Compounds

To understand the potential behavior of Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro-, it is informative to examine the published data on its close analogs. Research has been conducted on derivatives of 3'-fluoro-2',3'-dideoxyuridine (FddUrd) where the 5-position is substituted with halogens, and on a compound with fluorine at both the 3'- and 5-positions.

Anti-HIV Activity of 5-Halogeno-3'-fluoro-2',3'-dideoxyuridine Derivatives

A study synthesized and evaluated 5-chloro, 5-bromo, and 5-iodo derivatives of 3'-fluoro-2',3'-dideoxyuridine for their activity against the human immunodeficiency virus (HIV). All three compounds were potent inhibitors of HIV-1 replication. Notably, the 5-chloro derivative (FddClUrd) showed a high selectivity index, comparable to that of the established anti-HIV drug Azidothymidine (AZT). nih.gov

| Compound | 50% Effective Dose (ED₅₀) against HIV-1 (µM) | Selectivity Index |

| 3'-Fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd) | ~0.2-0.4 | 1408 |

| 3'-Fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd) | ~0.2-0.4 | Lower than FddClUrd |

| 3'-Fluoro-2',3'-dideoxy-5-iodouridine (FddIUrd) | ~0.2-0.4 | Lower than FddClUrd |

| Azidothymidine (AZT) | Not specified in abstract | 1603 |

| Data sourced from a study on HIV-1 replication in MT4 cells. nih.gov |

Enzyme Inhibition by 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641)

Another relevant analog, 5-fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd), was synthesized to study its interaction with key enzymes in nucleotide metabolism. The study found that while the nucleoside itself was a weak inhibitor of thymidine (B127349) phosphorylase, its 5'-phosphate form (3'-FFdUMP) was a competitive inhibitor of thymidylate synthase, an important target in cancer chemotherapy. nih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd) | Thymidine Phosphorylase | 1.7 mM (weak, noncompetitive) |

| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP) | Thymidylate Synthetase | 0.13 mM (competitive) |

| Data from a study on enzyme interactions. nih.gov |

These findings on closely related molecules suggest that Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro- would likely function as a chain-terminating nucleoside analog. The 3'-fluoro group would confer metabolic stability, and the 5-cyano modification would influence its interaction with target enzymes, potentially leading to antiviral or anticancer activity. However, without direct experimental evidence, its precise biological profile remains hypothetical.

Structure

2D Structure

3D Structure

Properties

CAS No. |

131221-88-0 |

|---|---|

Molecular Formula |

C10H10FN3O4 |

Molecular Weight |

255.20 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile |

InChI |

InChI=1S/C10H10FN3O4/c11-6-1-8(18-7(6)4-15)14-3-5(2-12)9(16)13-10(14)17/h3,6-8,15H,1,4H2,(H,13,16,17)/t6-,7+,8+/m0/s1 |

InChI Key |

ZCZNLIYHWYKUMR-XLPZGREQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#N)CO)F |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#N)CO)F |

Origin of Product |

United States |

Biochemical Mechanisms and Cellular Interactions of Uridine, 5 Cyano 2 ,3 Dideoxy 3 Fluoro and Analogs

Intracellular Metabolism and Enzymatic Processing of Dideoxyfluorinated Uridine (B1682114) Analogs

The biological activity of nucleoside analogs is contingent upon their intracellular conversion to active phosphorylated forms. This metabolic activation is a multi-step process mediated by host cell enzymes, and the efficiency of these steps is a key determinant of a compound's potency.

For a dideoxyfluorinated uridine analog to exert its effects, it must first be phosphorylated to its monophosphate, diphosphate (B83284), and ultimately triphosphate form. This sequential phosphorylation is carried out by host cell kinases, which are enzymes that transfer phosphate (B84403) groups from ATP to the nucleoside analog. nih.gov Viruses, for instance, lack their own kinases and are heavily reliant on the host's enzymatic machinery for the phosphorylation of viral proteins and nucleoside analogs. nih.govnih.gov

The initial and often rate-limiting step is the conversion to the 5'-monophosphate derivative. In the case of pyrimidine (B1678525) analogs, this is typically catalyzed by enzymes of the pyrimidine salvage pathway, such as thymidine (B127349) kinase (TK) and uridine kinase (UK). nih.gov There are two main forms of thymidine kinase in mammalian cells: the cytosolic, cell-cycle-dependent TK1, and the mitochondrial, cell-cycle-independent TK2. nih.gov TK2 exhibits broader substrate specificity and can phosphorylate deoxycytidine in addition to thymidine. nih.gov The efficiency of a given analog as a substrate for these kinases varies significantly based on the modifications in both the sugar and base moieties. For example, the anabolic profile of 5-Chloro-2',3'-dideoxy-3'-fluorouridine was found to be similar to that of AZT, leading to the formation of its active triphosphate form, a potent inhibitor of HIV-1 reverse transcriptase. nih.gov

Subsequent phosphorylation from the monophosphate to the diphosphate and triphosphate forms is carried out by other cellular kinases, such as UMP-CMP kinase and nucleoside diphosphate kinase, respectively. The resulting triphosphate is the active form that can compete with natural deoxynucleotides for incorporation into DNA by polymerases.

| Enzyme | Cellular Location | Function | Relevance to Dideoxyfluorinated Uridine Analogs |

|---|---|---|---|

| Thymidine Kinase 1 (TK1) | Cytosol | Monophosphorylation of thymidine | Key enzyme for the initial phosphorylation (activation) of many thymidine analogs. nih.gov |

| Thymidine Kinase 2 (TK2) | Mitochondria | Monophosphorylation of thymidine and deoxycytidine | Possesses broader substrate specificity, potentially activating a wider range of pyrimidine analogs. nih.gov |

| Uridine Kinase (UK) | - | Monophosphorylation of uridine | Involved in the activation pathway of 5-Fluorouracil (B62378) (5-FU) via fluorouridine (FUR). nih.gov |

| UMP-CMP Kinase | - | Phosphorylates UMP to UDP | Catalyzes the second phosphorylation step for uridine analogs. |

| Nucleoside Diphosphate Kinase | - | Converts diphosphates to triphosphates | Performs the final phosphorylation step to generate the active triphosphate analog. |

Alongside anabolic activation, dideoxyfluorinated uridine analogs are also subject to catabolic processes that can inactivate them. The primary enzyme responsible for the catabolism of fluoropyrimidines like 5-fluorouracil (5-FU) is dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govwikipedia.org This enzyme, found in the liver and other tissues, converts 5-FU into the inactive metabolite 5,6-dihydro-5-fluorouracil (DHFU). nih.gov Genetic variations in the DPD gene can lead to enzyme deficiency, affecting the metabolism and toxicity of fluoropyrimidine drugs. wikipedia.org

Interaction with Nucleotide-Metabolizing Enzymes

Once activated to their nucleotide forms, these analogs can interact with and inhibit various enzymes involved in DNA synthesis and repair. The specificity and nature of these interactions define their mechanism of action.

A primary target for many fluoropyrimidine analogs is thymidylate synthase (TS). nih.gov This enzyme catalyzes the essential conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. nih.gov Analogs like 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), the active metabolite of 5-FU, are potent inhibitors of TS. researchgate.netnih.gov

The inhibition mechanism involves the formation of a stable ternary covalent complex between the inhibitor (e.g., FdUMP), the enzyme (TS), and the cofactor 5,10-methylenetetrahydrofolate. researchgate.netnih.gov This complex effectively sequesters the enzyme, halting the production of dTMP and leading to a "thymineless death" in rapidly dividing cells. wikipedia.org

Research on 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) 5'-phosphate (3'-FFdUMP) demonstrated that it acts as a competitive inhibitor of dTMP synthetase with respect to deoxyuridylate, with a Ki of 0.13 mM. nih.gov In the presence of the cofactor, the inhibition increased over time, indicating the formation of a tight-binding complex. nih.gov The dissociation rate of the complex formed with [6-3H]3'-FFdUMP was found to be similar to that of the potent inhibitor FdUMP, highlighting its effectiveness as a TS inhibitor. nih.gov

| Inhibitor | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Key Findings |

|---|---|---|---|---|

| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP) | Thymidylate Synthase (dTMP synthetase) | Competitive (vs dUMP) | 0.13 mM | Inhibition increases with time in the presence of cofactor, forming a tight-binding complex. nih.gov |

| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUrd) | Thymidine Phosphorylase | Noncompetitive | 1.7 mM | Weak inhibitor, not a substrate for the enzyme. nih.gov |

The pyrimidine salvage pathway provides an alternative route for synthesizing nucleotides from preformed nucleosides and bases, recycling them from DNA and RNA degradation. nih.gov Key enzymes in this pathway, besides thymidine kinase, include thymidine phosphorylase (TP) and uridine phosphorylase (UPP). nih.gov These enzymes can significantly influence the metabolism and activity of nucleoside analogs.

Pseudouridine (B1679824) (Ψ) is the most abundant RNA modification, created by the isomerization of uridine by a family of enzymes called pseudouridine synthases (PUS). nih.govnih.gov These enzymes recognize specific RNA sequences or structures and catalyze the C-C glycosidic bond formation characteristic of pseudouridine. nih.gov This modification can alter RNA structure, stability, and its interactions with proteins, thereby affecting processes like splicing and translation. nih.gov

There are different families of PUS enzymes, some of which function as standalone proteins, while others are part of a larger ribonucleoprotein complex (H/ACA RNPs) that uses a guide RNA to direct modification to a specific site. nih.gov PUS enzymes are highly specific for their target uridine within a particular RNA context. twistbioscience.compharmiweb.com

Direct research on the interaction between dideoxyfluorinated uridine analogs, such as Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro-, and pseudouridine synthases is limited. However, given the stringent substrate requirements of PUS enzymes, which recognize the ribose sugar and the surrounding RNA structure, it is highly unlikely that a 2',3'-dideoxynucleoside would be a substrate. The absence of the 2'- and 3'-hydroxyl groups on the sugar moiety would fundamentally alter the conformation recognized by the enzyme's active site. Therefore, these analogs are not expected to be incorporated into RNA as pseudouridine or to act as direct inhibitors of PUS enzymes through this mechanism.

Modulatory Effects on Nucleic Acid Synthesis Processes

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their therapeutic action is primarily derived from their ability to interfere with the synthesis of DNA and RNA. By mimicking naturally occurring nucleosides, these compounds can be processed by cellular or viral enzymes and incorporated into growing nucleic acid chains, leading to a variety of disruptive outcomes. The specific modifications on the sugar moiety and the nucleobase, such as those found in Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro-, are critical in defining their interaction with polymerases and their ultimate biological effect.

For a nucleoside analog to exert its effect, it must first be converted intracellularly to its active 5'-triphosphate form. nih.govwikipedia.org This triphosphate metabolite then competes with the corresponding natural deoxyribonucleoside or ribonucleoside triphosphate for binding to the active site of a DNA or RNA polymerase. nih.gov The structural similarity of the analog to the endogenous nucleotide is paramount for it to be recognized and accepted as a substrate by the polymerase. nih.gov

The recognition process is a complex interplay of shape, charge distribution, and hydrogen-bonding capabilities of the analog. For uridine analogs, the polymerase must accommodate modifications at both the sugar and the base.

The Sugar Moiety: The defining feature of 2',3'-dideoxynucleosides is the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. The introduction of a fluorine atom at the 3'-position, as in 3'-fluoro-2',3'-dideoxyuridine (FddUrd), creates a potent structural mimic. Studies on various 3'-fluoro-2',3'-dideoxynucleoside-5'-triphosphates (dNTP(3'F)) have shown they are recognized as substrates by viral reverse transcriptases (RT) and, to a lesser extent, by cellular DNA polymerases. nih.gov For instance, the triphosphate of FddUrd's adenosine (B11128) analog, dATP(3'F), is incorporated by avian myeloblastosis virus (AMV) reverse transcriptase, albeit 14 times less efficiently than the natural dATP. nih.gov

The Nucleobase Modification: The 5-position of the uracil (B121893) ring is a common site for modification. The introduction of a cyano group (-C≡N) at this position, creating 5-cyanouridine (B3052719) (cn⁵U), dramatically alters the electronic properties of the base. nih.gov While 5-cyano-2'-deoxyuridine has been successfully incorporated into DNA strands, the cyano group's strong electron-withdrawing nature can decrease the stability and specificity of base pairing. nih.govnih.gov Molecular simulations suggest that a cn⁵U modification weakens the neighboring base pair on its 5' side within an RNA duplex, rather than directly affecting its own pairing. nih.gov This suggests that while Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro-triphosphate may be recognized by polymerases, the cyano group likely modulates the efficiency of its incorporation and the stability of the resulting nucleic acid strand.

The combination of the 3'-fluoro-dideoxy sugar and the 5-cyano base means that Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro-, once phosphorylated, would be presented to polymerases as a modified thymidine triphosphate analog. Its recognition and subsequent incorporation would depend on the specific polymerase's tolerance for these dual modifications.

The primary mechanism by which 2',3'-dideoxynucleoside analogs inhibit nucleic acid synthesis is through chain termination. frontiersin.org Once a polymerase incorporates the triphosphate form of a dideoxynucleoside into a growing DNA or RNA strand, further elongation is halted. This is because the sugar lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the 5'-triphosphate of the next incoming nucleotide. frontiersin.orgnih.gov This abrupt termination of synthesis results in incomplete, non-functional nucleic acid molecules, thereby disrupting the replication cycle of viruses or the proliferation of cancer cells. wikipedia.org

The triphosphate of 2',3'-dideoxyuridine (B1630288) (ddUTP) has been shown to be a potent inhibitor of HIV reverse transcriptase, acting as a chain terminator that is incorporated primarily at dTTP sites. nih.gov The addition of a 3'-fluoro group, as in Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro-, further solidifies this mechanism. The 3'-fluoro-2',3'-dideoxynucleoside triphosphates (dNTP(3'F)s) are effective terminators of DNA synthesis catalyzed by viral reverse transcriptases. nih.gov The efficiency of this termination can vary significantly between different polymerases, highlighting the selectivity of these analogs.

| Analog | Polymerase | Relative Incorporation Efficiency (Compared to Natural Substrate) | Reference |

|---|---|---|---|

| dATP(3'F) | AMV Reverse Transcriptase | 14 times less efficient | nih.gov |

| dCTP(3'F) | AMV Reverse Transcriptase | 14 times less efficient | nih.gov |

| dTTP(3'F) | AMV Reverse Transcriptase | 3 times less efficient | nih.gov |

| dGTP(3'F) | AMV Reverse Transcriptase | As efficient | nih.gov |

| dATP(3'F) | E. coli DNA Polymerase I | ~100 times less efficient | nih.gov |

| dCTP(3'F) | E. coli DNA Polymerase I | ~100 times less efficient | nih.gov |

| dTTP(3'F) | E. coli DNA Polymerase I | ~50 times less efficient | nih.gov |

| dGTP(3'F) | E. coli DNA Polymerase I | ~50 times less efficient | nih.gov |

The 5-cyano modification can introduce additional inhibitory mechanisms. For example, the 1'-cyano substitution in the analog Remdesivir causes steric hindrance with amino acid residues in the active site of viral RNA-dependent RNA polymerase (RdRp) after incorporation, leading to delayed chain termination. nih.govmdpi.com While the 5-cyano group is on the base rather than the sugar, its electronic influence could potentially alter the conformation of the active site or the nascent nucleic acid duplex, contributing to polymerase stalling or dissociation.

Cellular Permeation and Intracellular Distribution Studies in Model Systems

The efficacy of a nucleoside analog is not solely dependent on its interaction with polymerases. It must first cross the cell membrane to reach its site of action and then be retained within the cell long enough to be phosphorylated.

Nucleoside analogs, being hydrophilic molecules, generally cannot diffuse freely across the lipid bilayer of the cell membrane. Their entry into cells is mediated by specialized membrane proteins known as nucleoside transporters (NTs). nih.govmdpi.com These transporters are essential for the uptake of both natural nucleosides and their analog counterparts. The two major families of NTs in human cells are equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).

The efficiency of uptake of a nucleoside analog like Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro- would be dependent on its affinity for these transporters. Studies on uridine transport in chromaffin cells have identified a low-affinity facilitated diffusion system consistent with an ENT, which is sensitive to inhibitors like dipyridamole. nih.gov In the protozoan parasite Leishmania mexicana, the deletion of its three native nucleoside transporters almost completely abolishes the uptake of adenosine and significantly reduces uridine uptake, demonstrating the critical role of these transporters. nih.gov Re-expression of individual transporters restored uptake, confirming their function. nih.gov

| Model System | Transporter Type | Km (µM) | Vmax | Reference |

|---|---|---|---|---|

| Cultured Chromaffin Cells | Facilitated Diffusion (ENT-like) | 150 ± 45 | 414 ± 17 pmol/10⁶ cells/min | nih.gov |

| Chromaffin Plasma Membrane Vesicles | Facilitated Diffusion (ENT-like) | 185 ± 11 | 4.24 ± 0.10 pmol/mg protein/s | nih.gov |

The structural modifications on Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro- compared to natural uridine would influence its recognition and translocation by NTs. Both the sugar and base modifications could alter the binding affinity, affecting the rate of cellular entry and thus the intracellular concentration achievable.

Once inside the cell, a nucleoside analog must be phosphorylated to its mono-, di-, and finally active 5'-triphosphate form. nih.gov This metabolic activation is carried out by cellular nucleoside and nucleotide kinases. The first phosphorylation step, catalyzed by a nucleoside kinase, is often the rate-limiting step in the activation pathway and is crucial for trapping the analog within the cell, as the charged phosphate group prevents the molecule from diffusing back out through nucleoside transporters. nih.gov

The efficiency of this phosphorylation cascade is a major determinant of an analog's potency. For example, the poor anti-HIV activity of 2',3'-dideoxyuridine (ddUrd) is attributed to its failure to be efficiently anabolized to its 5'-triphosphate metabolite. nih.gov Conversely, modifications to the nucleobase can significantly enhance phosphorylation. Studies on 3'-fluoro-2',3'-dideoxyuridine (FddUrd) and its 5-halogenated derivatives found that the 5-chloro, 5-bromo, and 5-iodo analogs had a markedly higher affinity for MT4 cell thymidine kinase than the parent FddUrd. nih.gov This enhanced affinity for the initial activating enzyme likely contributes to greater intracellular accumulation of the phosphorylated, active forms.

Therefore, the 5-cyano group on Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro- would play a critical role in its intracellular fate. Its influence on the affinity for cellular kinases would directly impact the concentration of the active triphosphate form, which in turn dictates the extent of polymerase inhibition and chain termination. Factors such as the rate of uptake via transporters, the efficiency of phosphorylation, and the stability of the triphosphate metabolite collectively determine the analog's accumulation, retention, and ultimate biological activity. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for Uridine, 5 Cyano 2 ,3 Dideoxy 3 Fluoro

Conformational Analysis and Stereochemistry of Fluorinated Dideoxynucleosides

The geometry of the furanose (sugar) ring in nucleosides is a critical determinant of their biological function. This geometry, known as the sugar pucker, dictates the relative orientation of the nucleobase and the phosphate (B84403) backbone in a nucleic acid polymer, thereby influencing interactions with enzymes and other macromolecules. The sugar ring is not planar but exists in a dynamic equilibrium between two preferred conformations: the C3'-endo (North) and the C2'-endo (South) pucker. nih.govglenresearch.com The introduction of highly electronegative substituents, such as fluorine, can profoundly influence and even lock the sugar into a specific conformation.

The five-membered furanose ring in nucleosides is conformationally flexible, adopting various puckered states that can be described by a pseudorotational cycle. gatech.edu The two major conformational states are the C3'-endo (North) conformation, characteristic of A-form RNA, and the C2'-endo (South) conformation, found in B-form DNA. glenresearch.com The introduction of a fluorine atom at the 3'-position of a dideoxynucleoside has a significant stereoelectronic effect on the sugar pucker.

Fluorine is a small but highly electronegative atom. Its presence on the sugar ring can create a gauche effect with the ring oxygen (O4') and other substituents, which stabilizes certain conformations. Specifically, a 3'-fluoro substituent strongly influences the ring to adopt a particular pucker. For instance, studies on various 3'-deoxy-3'-fluorinated nucleosides have shown a strong preference for a specific conformation. nih.gov In the case of 3'-deoxy-3'-fluoro-xylofuranosyl nucleosides, the sugar ring predominantly adopts a C3'-endo (North) conformation. nih.gov Conversely, analogs with a ribo configuration, such as 3'-deoxy-3'-fluoro-ribonucleosides, are almost exclusively found in the C2'-endo (South) conformation. nih.gov This conformational locking is crucial, as it pre-organizes the nucleoside analog into a shape that can be either favored or rejected by the active site of a target enzyme.

Table 1: Conformational Preferences of Fluorinated Sugars This table illustrates the strong conformational preferences induced by fluorination at different positions of the sugar ring, as determined by conformational analysis.

| Compound | Predominant Conformation | Pucker Type |

| 3'-deoxy-3'-F-xylo analog | ~90% C3'-endo | North |

| 3'-deoxy-3'-F-ribo analog | Almost exclusively C2'-endo | South |

| 2',3'-dideoxy-2',3'-FF-xylo analog | 96% C3'-endo | North |

Data sourced from conformational analysis studies of fluorinated nucleoside analogs. nih.gov

The conformation of the sugar pucker is not merely a structural curiosity; it is directly correlated with the biological activity of nucleoside analogs, particularly their potency as antiviral or anticancer agents. nih.gov The active sites of polymerases, the enzymes responsible for synthesizing DNA and RNA, are exquisitely sensitive to the shape of their nucleoside triphosphate substrates.

For many viral polymerases, such as HIV reverse transcriptase (HIV-RT), the preferred substrate conformation is the North (C3'-endo) pucker. nih.gov Consequently, nucleoside analogs that are locked into a North conformation often exhibit enhanced biological activity. Structure-activity relationship studies have revealed a strong conformational bias for the C3'-endo pucker to maintain potent biochemical and whole-cell activity against various targets. nih.gov For example, the anti-HIV activity of many 3'-fluoro-dideoxynucleosides correlates well with a sugar moiety that favors a North-like conformation. nih.gov Conversely, improved pharmacokinetic properties have sometimes been associated with the C2'-endo conformation. nih.gov Therefore, the stereochemistry of the 3'-fluoro group, which dictates the sugar pucker, is a critical factor in determining the therapeutic potential of these compounds. nih.gov

Contribution of 5-Cyano Substitution to Molecular Recognition

Modification of the nucleobase is a common strategy to alter the base-pairing properties of a nucleoside and its interactions with enzymes. The introduction of a cyano (-C≡N) group at the 5-position of the uracil (B121893) ring is a significant modification with profound electronic and steric consequences.

The Watson-Crick hydrogen bonding between base pairs (A-T/U and G-C) is fundamental to the structure and replication of nucleic acids. nih.gov The 5-position of uracil is located in the major groove of a DNA/RNA duplex and can be modified without directly disrupting the hydrogen bonds to adenine (B156593). However, the powerful electron-withdrawing nature of the 5-cyano group dramatically alters the electronic character of the uracil ring.

Studies on 5-cyanouridine (B3052719) (cn5U) have shown that this modification significantly decreases the stability of RNA duplexes. nih.gov More strikingly, it dramatically reduces base-pairing specificity. nih.gov While standard uridine (B1682114) strongly prefers to pair with adenine, 5-cyanouridine shows a reduced preference for adenine and an increased propensity for mispairing with guanine, cytosine, and uracil. nih.gov In fact, in some RNA duplex contexts, the cn5U:G pair was found to be more stable than the canonical cn5U:A pair, suggesting a slight preference for recognizing G over A. nih.govalbany.edu This disruption of hydrogen bonding fidelity is a key feature that can be exploited, for instance, to induce mutations in viral replication or to design probes with altered recognition properties. Molecular simulations suggest this effect arises not from a direct disruption of the parent base pair, but by weakening the stacking and stability of the neighboring base pair on the 5'-side of the modification. nih.gov

Table 2: Base-Pairing Stability of 5-Cyanouridine (cn5U) in RNA Duplexes This table summarizes the impact of the 5-cyano modification on the thermal stability (melting temperature, Tm) of RNA duplexes, indicating a general decrease in stability and altered pairing preference.

| Base Pair in Duplex | Change in Stability (ΔTm) | Observation |

| U:A (unmodified) | Reference | Stable canonical pair |

| cn5U:A | Dramatically decreased | Reduced stability of canonical pair |

| cn5U:G | Dramatically decreased (but stronger than cn5U:A) | Mispairing is significant; G preferred over A |

| cn5U:C | Dramatically decreased | Mispairing observed |

| cn5U:U | Dramatically decreased | Mispairing observed |

Data derived from base-pairing stability studies of RNA oligonucleotides containing 5-cyanouridine. nih.govalbany.edu

The steric and electronic properties of the 5-cyano group also directly influence how the nucleoside interacts with the active site of an enzyme. The cyano group is linear and relatively small, but its electronic character is its most dominant feature. As a potent electron-withdrawing group, it lowers the pKa of the N3 proton of the uracil ring, potentially altering hydrogen bonding patterns with enzyme residues. nih.govalbany.edu

In the context of an enzyme like thymidylate synthase, which methylates dUMP to dTMP, the 5-position is the site of chemical transformation. An inhibitor with a modified 5-position can interact differently with the enzyme's active site. While direct studies on 5-cyano-2',3'-dideoxy-3'-fluoro-uridine are specific, insights can be drawn from related compounds. For example, the inhibition mechanism of 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) 5'-phosphate (3'-FFdUMP) on thymidylate synthase involves a two-stage process: an initial reversible binding followed by a slower conversion to a tight-binding complex. nih.gov The electronic nature of the 5-substituent is critical for this interaction. The electron-withdrawing cyano group would be expected to significantly affect the nucleophilicity of the C6 atom of the uracil ring, which is crucial for the catalytic mechanism of enzymes like thymidylate synthase. This can lead to potent inhibition by either preventing catalysis or forming a covalent adduct with the enzyme.

Rational Design Principles Based on Modifications at 2', 3', and 5-Positions

The design of nucleoside analogs like "Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro-" is a testament to the power of rational design, where specific chemical modifications are introduced to achieve a desired biological effect. nih.govoup.com The principles guiding these modifications are based on a detailed understanding of enzyme-substrate interactions and nucleic acid structure.

2' and 3' Modifications: The primary goal of modifications at the 2' and 3' positions of the sugar ring is often to control the sugar pucker and to provide resistance to degradation by cellular enzymes (nucleases). glenresearch.com The 3'-hydroxyl group is essential for chain elongation by polymerases; its replacement with a fluorine atom, as in 3'-fluoro-dideoxynucleosides, acts as a potent chain terminator of DNA or RNA synthesis. nih.gov This is a cornerstone of many antiviral therapies. Furthermore, as discussed, the stereochemistry of the 3'-fluoro group can lock the sugar in a bioactive North conformation, enhancing its affinity for certain viral polymerases. nih.govnih.gov Introduction of a 2'-fluoro substituent is another common strategy to increase binding affinity to RNA targets and confer nuclease resistance. nih.gov

5-Position Modifications: Modifications at the 5-position of pyrimidines are used to enhance enzyme inhibition, modulate antiviral activity, and alter base pairing recognition. nih.gov Halogenation at this position, for example, can increase the potency of antiviral nucleosides. 3'-fluoro-2',3'-dideoxy-5-chlorouridine, for instance, emerged as a highly selective inhibitor of HIV-1 replication, more so than its non-halogenated parent compound. nih.gov The 5-cyano group represents a more drastic electronic modification, intended to severely disrupt normal base-pairing rules and enzyme interactions, as previously detailed. nih.gov

By combining these modifications, medicinal chemists can fine-tune the properties of a nucleoside analog. The 3'-fluoro-dideoxy scaffold provides the chain-terminating mechanism and a favorable sugar conformation, while the 5-cyano group provides a unique mechanism of disrupting molecular recognition. This multi-pronged approach, based on a rational understanding of SAR, allows for the creation of highly specialized molecular probes and potential therapeutic agents. nih.govucdavis.edu

Exploration of Structure-Activity Landscapes through Analog Libraries

The development of analog libraries is a cornerstone of understanding SAR. By systematically modifying a lead compound, researchers can map how each structural change influences biological activity. For fluorinated dideoxyuridine derivatives, libraries have been created by altering substituents at the C5 position of the pyrimidine (B1678525) base and the C2' and C3' positions of the sugar moiety.

The introduction of a 3'-fluoro group, as seen in 3'-fluoro-2',3'-dideoxyuridine (FddUrd), was found to produce a potent and relatively non-toxic inhibitor of HIV-1. nih.gov This finding prompted the synthesis of further analogs to enhance potency and selectivity. nih.gov A key area of exploration has been the C5 position of the uracil ring.

5-Halogenated Derivatives : A series of 5-halogenated derivatives of FddUrd were synthesized to improve its anti-HIV profile. nih.gov Among these, 3'-fluoro-2',3'-dideoxy-5-chlorouridine was identified as the most selective inhibitor of HIV-1 replication in MT-4 cells, with a selectivity index comparable to that of azidothymidine. nih.gov

5-Cyano Derivatives : The influence of the electron-withdrawing cyano group at the C5 position has also been investigated. In studies on related nucleosides, replacing 5-halogeno substituents with a 5-cyano group was found to decrease antiviral activity against vaccinia virus, though it did not eliminate it. nih.govdatapdf.com For instance, 5-cyano-2'-deoxyuridine showed significant inhibition of vaccinia virus, albeit at concentrations 10-20 times higher than 5-iodo-2'-deoxyuridine. nih.gov

Other Sugar Modifications : The synthesis of 3'-azido-2',3'-dideoxy-5-fluorouridine, an analog where the 3'-fluoro is replaced by an azido (B1232118) group, has also been reported. nih.gov Further modifications include the creation of phosphoramidate (B1195095) prodrugs of this azido-analog, which demonstrated significant cytotoxic activity against several human cancer cell lines. nih.gov Additionally, 3'-O- and 5'-O-propargyl derivatives of 5-fluoro-2'-deoxyuridine (B1346552) have been synthesized and evaluated, with the 3'-O-propargyl analog showing higher cytotoxic activity than the parent nucleoside. researchgate.net

These explorations demonstrate that modifications at both the sugar and base moieties are critical in defining the biological activity of this class of compounds.

| Analog Base Compound | Modification | Primary Biological Activity Noted | Reference |

|---|---|---|---|

| 3'-fluoro-2',3'-dideoxyuridine (FddUrd) | Addition of 5-Chloro | Most selective anti-HIV-1 inhibitor in its series | nih.gov |

| 5-halogeno-2'-deoxyuridines | Replacement of 5-Halogen with 5-Cyano | Decreased, but did not abolish, antiviral activity | nih.gov |

| 3'-azido-2',3'-dideoxy-5-fluorouridine | N-alkyl phosphoramidate at 5' position | High cytotoxic activity in cancer cell lines | nih.gov |

| 5-fluoro-2'-deoxyuridine | Addition of 3'-O-propargyl group | Higher cytotoxic activity than parent compound | researchgate.net |

Design Strategies for Analogs with Enhanced Selective Enzyme Targeting

The primary design strategy for nucleoside analogs like Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro- is the development of potent and selective inhibitors of specific viral or cellular enzymes, such as polymerases or synthases. nih.govmdpi.com

A key consideration is the role of the 3'-hydroxyl group. Nucleosides lacking a 3'-OH group can act as obligate chain terminators during RNA or DNA synthesis, which is a powerful mechanism for inhibiting viral replication. nih.gov The 3'-fluoro substituent in the title compound serves this purpose, mimicking the hydroxyl group to allow for recognition by the enzyme but preventing the subsequent phosphodiester bond formation, thus terminating the growing nucleic acid chain. nih.gov

The inhibition of thymidylate (dTMP) synthetase by the 5'-phosphate form of a close analog, 5-fluoro-2',3'-dideoxy-3'-fluorouridine (3'-FFdUMP), illustrates a sophisticated targeting strategy. nih.gov 3'-FFdUMP acts as a competitive inhibitor against the natural substrate, deoxyuridylate. nih.gov However, in the presence of the cofactor 5,10-methylenetetrahydrofolate, the inhibition becomes time-dependent, indicating the formation of a tight-binding complex between the inhibitor and the enzyme. nih.gov This mechanism involves an initial reversible binding event followed by a slower conversion to a much more stable complex, which effectively sequesters the enzyme. nih.gov The dissociation rate of this complex is similar to that of the potent, well-known inhibitor 5-fluoro-2'-deoxyuridylate (FdUMP), highlighting the effectiveness of the 3'-fluoro modification in creating a powerful enzyme inhibitor. nih.gov

Strategies to enhance selectivity and overcome resistance often involve further chemical modifications. For example, the addition of a C2' methyl group to 2'-deoxy-2'-fluorinated nucleosides has been shown to increase selectivity toward viral RNA-dependent RNA polymerase (RdRp), leading to high inhibitory potency with low cellular toxicity. nih.gov This principle of fine-tuning the structure to favor binding to the viral enzyme over host cellular polymerases is central to designing safer and more effective antiviral agents.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational methods are indispensable for rational drug design, providing deep insights into the conformational and electronic properties that govern a molecule's interaction with its biological target. mdpi.com

Molecular Docking Simulations for Ligand-Enzyme Binding Site Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For nucleoside analogs, docking simulations can elucidate how modifications to the sugar or base affect binding affinity and orientation within an enzyme's active site.

In the case of Uridine, 5-cyano-2',3'-dideoxy-3'-fluoro- and its analogs, docking simulations would be employed to model their interactions with enzymes like thymidylate synthetase or viral reverse transcriptases. nih.gov These simulations can predict key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the analog and amino acid residues in the active site. For example, the model of 3'-FFdUMP inhibiting dTMP synthetase suggests the formation of a covalent bond with a cysteine residue in the active site, a hypothesis that can be rigorously tested and visualized through docking and subsequent molecular dynamics simulations. nih.gov By comparing the predicted binding modes and scores of different analogs, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, streamlining the drug discovery process.

Quantum Chemical Calculations and Molecular Dynamics Simulations for Mechanistic Insights

Quantum chemical calculations and molecular dynamics (MD) simulations offer a more profound understanding of a molecule's behavior at the atomic level.

Quantum chemical calculations are used to investigate the electronic properties of molecules. For fluorinated nucleosides, these calculations can quantify the effects of the highly electronegative fluorine atom on the molecule's geometry, charge distribution (e.g., Mulliken charge analysis), and frontier molecular orbitals (HOMO-LUMO). emerginginvestigators.org The inclusion of fluorine can enhance chemical stability and alter reactivity, properties that can be predicted and rationalized through these computational methods. researchgate.netemerginginvestigators.org

Molecular dynamics (MD) simulations provide a view of the dynamic behavior of the ligand-enzyme complex over time. For fluorinated nucleosides, MD simulations have been used to study how fluorine substitution influences the sugar pucker conformation. rsc.org The sugar pucker (whether it prefers a North or South conformation) is a critical determinant of how the nucleoside is recognized by polymerases. rsc.org MD simulations, often complemented by NMR data, have shown that fluorination can lock the sugar into a specific conformation, which can enhance its binding to a target enzyme or, conversely, prevent its binding to host enzymes, thereby increasing selectivity. rsc.org For example, studies on 2',4'-difluoro-dideoxy ribose nucleotides revealed a strong preference for the North-type conformation, which was maintained within DNA and RNA duplexes. rsc.orgst-andrews.ac.uk These simulations provide mechanistic insights that are crucial for designing next-generation analogs with optimized conformational and binding properties.

Advanced Research Applications in Chemical Biology

The strategic design of nucleoside analogs is a cornerstone of chemical biology, providing sophisticated tools to dissect complex biological processes. Uridine (B1682114), 5-cyano-2',3'-dideoxy-3'-fluoro-, a synthetic nucleoside analog, embodies this principle. Its unique combination of a 5-cyano modification on the pyrimidine (B1678525) base and a 3'-fluoro substitution on the dideoxyribose scaffold suggests a range of advanced applications. While direct research on this specific compound is limited, its potential can be inferred from extensive studies on closely related analogs. These applications span from probing enzyme mechanisms and investigating nucleic acid structures to developing tools for studying fundamental genetic processes and contributing to the ambitious goals of synthetic biology.

Q & A

Basic: What synthetic strategies are recommended for preparing 5-cyano-2',3'-dideoxy-3'-fluorouridine, and how do structural modifications impact yield?

The synthesis of fluorinated dideoxynucleosides typically involves multistep pathways, including phosphorylation, halogenation, and protecting group strategies. For example:

- Phosphorylation : Phosphorus trichloride (PCl₃) is used to synthesize nucleoside phosphorochloridites, as demonstrated in the preparation of 3'-fluoro-2',3'-dideoxythymidine (FLT) and related analogues .

- Halogenation : Introducing fluorine at the 3'-position often requires stereoselective fluorination, while the 5-cyano group can be added via cyanation of uracil derivatives.

- Protecting Groups : Acetyl groups (e.g., 5'-O-acetyl derivatives) are commonly employed to stabilize reactive intermediates, as seen in related compounds like 5'-O-acetyl-2',3'-dideoxy-3'-fluoro-cytidine .

Methodological Note : Purification via column or flash chromatography is critical, as impurities from incomplete deprotection can reduce yields .

Basic: How can researchers validate the stereochemical configuration of the 3'-fluoro substituent in this compound?

X-ray crystallography and NMR spectroscopy are standard methods:

- X-ray Analysis : For example, 3'-fluoro-2',3'-dideoxy-5-chlorouridine (a structural analogue) was confirmed to adopt specific glycosidic bond angles (χ = -168.8° and -131.3°) via X-ray diffraction .

- NMR Coupling Constants : The coupling constant (typically 15–25 Hz) helps distinguish α/β anomers.

Data Contradictions : Some studies report variability in glycosidic bond angles depending on substituents (e.g., 5-cyano vs. 5-chloro), necessitating case-specific validation .

Advanced: What mechanisms explain the anti-HIV activity of 3'-fluoro-2',3'-dideoxyuridine analogues, and how does the 5-cyano group modulate this activity?

- Mechanism : 3'-Fluoro-2',3'-dideoxynucleosides act as chain terminators during viral DNA synthesis. The 3'-fluoro group prevents 3'-OH phosphorylation, halting elongation .

- Role of 5-Cyano : The electron-withdrawing cyano group enhances base-pairing mismatches with viral reverse transcriptase, increasing selectivity. This is inferred from studies on 5-chloro derivatives, where halogenation improved selectivity indices by 10-fold compared to non-halogenated analogues .

Contradictions : While 5-chloro and 5-fluoro substitutions enhance anti-HIV activity, 5-cyano may reduce solubility, requiring formulation optimization .

Advanced: How do researchers address conflicting cytotoxicity data for fluorinated dideoxynucleosides in different cell lines?

- Toxicity Profiling : Mitochondrial DNA (mtDNA) depletion assays are critical. For example, 2',3'-dideoxy-3'-thiacytidine (SddC) showed no mtDNA toxicity at anti-HIV-effective concentrations, unlike non-fluorinated analogues .

- Structure-Activity Adjustments : Modifying the 5-position (e.g., cyano vs. methyl) can reduce off-target effects. For instance, 5-fluoro-2',3'-dideoxy-3'-fluorouridine exhibited lower host-cell toxicity due to reduced interaction with human thymidylate synthase .

Methodology : Use dual-parameter assays (e.g., MTT for viability and qPCR for mtDNA content) to disentangle antiviral efficacy from cytotoxicity .

Advanced: What analytical methods are recommended to study the metabolic stability of 5-cyano-2',3'-dideoxy-3'-fluorouridine in hepatic models?

- LC-MS/MS : Quantifies parent compound and metabolites (e.g., deaminated or phosphorylated derivatives). For example, 5-fluoro-2',3'-dideoxyuridine (FddUrd) was found to undergo rapid deamination in plasma, requiring stabilizers like EDTA .

- Enzyme Kinetics : Assess interactions with hepatic enzymes (e.g., uridine phosphorylase) using and measurements. Studies on 5-fluoro-2'-deoxyuridine showed noncompetitive inhibition () .

Data Gap : Limited data exist for 5-cyano derivatives, necessitating comparative studies with 5-halogenated analogues .

Advanced: How can researchers optimize the therapeutic index of this compound for in vivo studies?

- Prodrug Design : Acetylation of the 5'-OH group (e.g., 5'-O-acetyl derivatives) improves bioavailability, as shown for 5'-O-acetyl-2',3'-dideoxy-3'-fluoro-cytidine .

- Combination Therapies : Pair with pharmacokinetic boosters (e.g., ritonavir) to reduce dosing frequency. Synergy with AZT was observed in HIV-1 inhibition assays for structurally related compounds .

Contradictions : While prodrugs enhance absorption, they may introduce new toxicity risks (e.g., acetylated metabolites), requiring careful in vivo profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.